3-Methyl-3-sulfanylbutan-2-ol
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Overview
Description
3-Methyl-3-sulfanylbutan-2-ol is an organic compound with the molecular formula C5H12OS. It is a volatile organic compound found in various natural sources such as coffee, passion fruit juice, beer, and domestic cat urine . This compound is characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a butane backbone, making it a primary alcohol and an alkanethiol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-sulfanylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with hydrogen sulfide (H2S) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing the formation of by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-sulfanylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form a corresponding thiol or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-methyl-3-sulfanylbutan-2-one.
Reduction: Formation of 3-methyl-3-sulfanylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3-sulfanylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a metabolite in plants and mammals.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of flavors and fragrances due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-Methyl-3-sulfanylbutan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups enable the compound to participate in various biochemical reactions, including redox processes and enzyme-mediated transformations. These interactions can modulate cellular functions and contribute to the compound’s biological effects, such as its antioxidant and antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-sulfanylbutan-1-ol: An alkanethiol with a similar structure but with the hydroxyl group at a different position.
3-Sulfanyl-2-methylbutan-1-ol: Another related compound with a different arrangement of the hydroxyl and sulfanyl groups.
Uniqueness
3-Methyl-3-sulfanylbutan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a hydroxyl and sulfanyl group on a butane backbone allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
63348-20-9 |
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Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
3-methyl-3-sulfanylbutan-2-ol |
InChI |
InChI=1S/C5H12OS/c1-4(6)5(2,3)7/h4,6-7H,1-3H3 |
InChI Key |
GYMWUDSTDNJVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)S)O |
Origin of Product |
United States |
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